molecular formula C11H8N2O5S2 B2746572 Methyl 2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate CAS No. 921054-21-9

Methyl 2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate

Cat. No.: B2746572
CAS No.: 921054-21-9
M. Wt: 312.31
InChI Key: RXXAODFUYOGAJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of Methyl 2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate typically involves the condensation of 5-nitrothiophene-2-carboxylic acid with methyl 3-aminothiophene-2-carboxylate under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Chemical Reactions Analysis

Methyl 2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Methyl 2-(5-nitrothiophene-2-carboxamido)thiophene-3-carboxylate can be compared with other thiophene derivatives such as:

    Methyl 5-nitrothiophene-2-carboxylate: Similar in structure but lacks the amido group.

    5-Nitro-2-thiophenecarboxaldehyde: Contains an aldehyde group instead of the carboxamido group.

    N-methyl-5-nitrothiophene-2-carboxamide: Contains a methyl group on the nitrogen atom.

These compounds share similar chemical properties but differ in their specific functional groups, leading to variations in their reactivity and applications.

Properties

IUPAC Name

methyl 2-[(5-nitrothiophene-2-carbonyl)amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O5S2/c1-18-11(15)6-4-5-19-10(6)12-9(14)7-2-3-8(20-7)13(16)17/h2-5H,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXAODFUYOGAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.